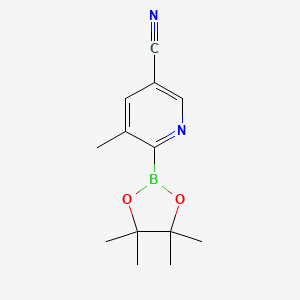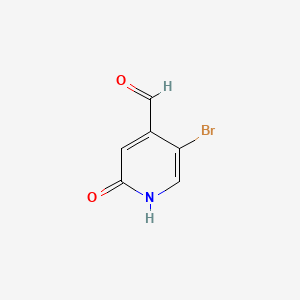
5-Bromo-2-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxyisonicotinaldehyde: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of isonicotinaldehyde, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position.
Mechanism of Action
Target of Action
Aldehydes like 5-bromo-2-hydroxyisonicotinaldehyde often interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
Aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s potential to form oximes and hydrazones suggests it may influence pathways involving these types of reactions .
Pharmacokinetics
The compound’s molecular weight (20201 g/mol) and its solid physical form suggest it may have certain pharmacokinetic characteristics
Result of Action
Given its potential to form oximes and hydrazones, it may influence cellular processes involving these types of reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other chemical species, may also influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically involves the bromination of 2-hydroxyisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an appropriate solvent.
Major Products Formed:
Oxidation: 5-Bromo-2-hydroxyisonicotinic acid.
Reduction: 5-Bromo-2-hydroxyisonicotinyl alcohol.
Substitution: 5-Amino-2-hydroxyisonicotinaldehyde.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxyisonicotinaldehyde is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules with antimicrobial, antiviral, or anticancer properties .
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its functional groups that allow for further chemical modifications .
Comparison with Similar Compounds
2-Hydroxyisonicotinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoisonicotinaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
5-Bromo-2-methoxyisonicotinaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.
Uniqueness: 5-Bromo-2-hydroxyisonicotinaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and potential for forming diverse chemical bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXYDFTUVDHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
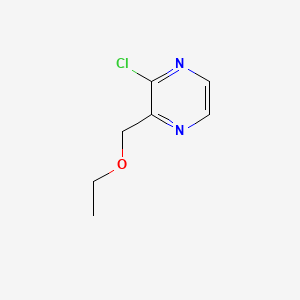
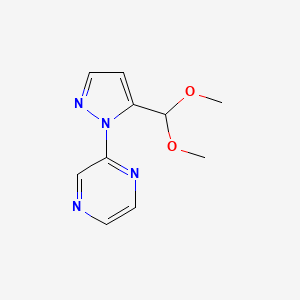
![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
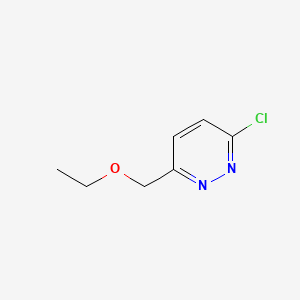
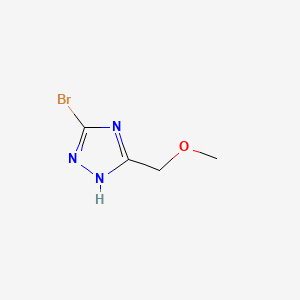
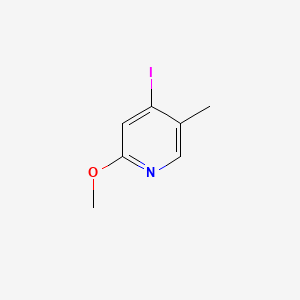
![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)
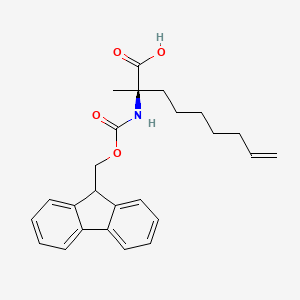
![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
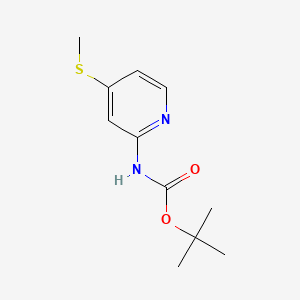

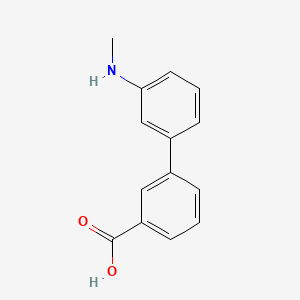
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
